

# CAS number and molecular structure of 5-Chloro-2-(phenylethynyl)benzaldehyde

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## Compound of Interest

Compound Name: 5-Chloro-2-(phenylethynyl)benzaldehyde

Cat. No.: B3088748

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## An In-Depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde

**Executive Summary:** This document provides a comprehensive technical overview of **5-Chloro-2-(phenylethynyl)benzaldehyde**, a specialized aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. We will explore its core physicochemical properties, propose a robust synthetic pathway grounded in established organometallic chemistry, and discuss its potential as a versatile intermediate for the development of novel molecular entities. This guide is intended for professionals in drug discovery and chemical research, offering field-proven insights into its synthesis and application.

## Compound Profile and Significance

**5-Chloro-2-(phenylethynyl)benzaldehyde** (CAS No. 1186603-47-3) is a multifunctional organic compound characterized by three key reactive moieties: an aldehyde, a chloro-substituent, and a phenylethynyl group.<sup>[1][2][3][4][5]</sup> The strategic placement of these groups on the benzene ring creates a molecule with significant potential as a scaffold in organic synthesis.

- **The Aldehyde Group:** Serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and Schiff bases, which are precursors to complex heterocyclic systems.

- The Phenylethynyl Group: The internal alkyne is a rigid, linear linker that can be utilized in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of modern drug discovery and bioconjugation.<sup>[6]</sup>
- The Chloro Substituent: The presence of a chlorine atom significantly influences the molecule's electronic properties and lipophilicity. In drug development, halogenation is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity of a lead compound.<sup>[7][8][9]</sup>

The convergence of these functional groups in a single molecule makes **5-Chloro-2-(phenylethynyl)benzaldehyde** a valuable building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.

## Physicochemical and Spectroscopic Data

A summary of the key identification and physicochemical properties is provided below.

Property	Value	Source(s)
CAS Number	1186603-47-3	<sup>[1][2][3][4][5]</sup>
Molecular Formula	C <sub>15</sub> H <sub>9</sub> ClO	<sup>[3][5]</sup>
Molecular Weight	240.68 g/mol	<sup>[3][5]</sup>
Canonical SMILES	<chem>C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O</chem>	N/A
Appearance	Expected to be a solid at room temperature	N/A

## Predicted Spectroscopic Signature

While specific experimental spectra are not publicly cataloged, the structure allows for the confident prediction of its key spectroscopic features:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): The spectrum would feature a distinct singlet for the aldehyde proton (CHO) at approximately δ 9.8-10.2 ppm. The aromatic region (δ 7.2-8.0 ppm) would show complex multiplets corresponding to the protons on both the benzaldehyde and phenyl rings.

- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ): Key signals would include the aldehyde carbonyl carbon around  $\delta$  190-195 ppm. The two sp-hybridized carbons of the alkyne would appear in the  $\delta$  80-100 ppm range. The remaining signals would correspond to the aromatic carbons.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde would be prominent around  $1690\text{-}1715\text{ cm}^{-1}$ . Another characteristic band for the C $\equiv$ C alkyne stretch would appear in the  $2100\text{-}2260\text{ cm}^{-1}$  region, though it may be weak due to the symmetry of the internal alkyne.

## Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesizing **5-Chloro-2-(phenylethynyl)benzaldehyde** is via a Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

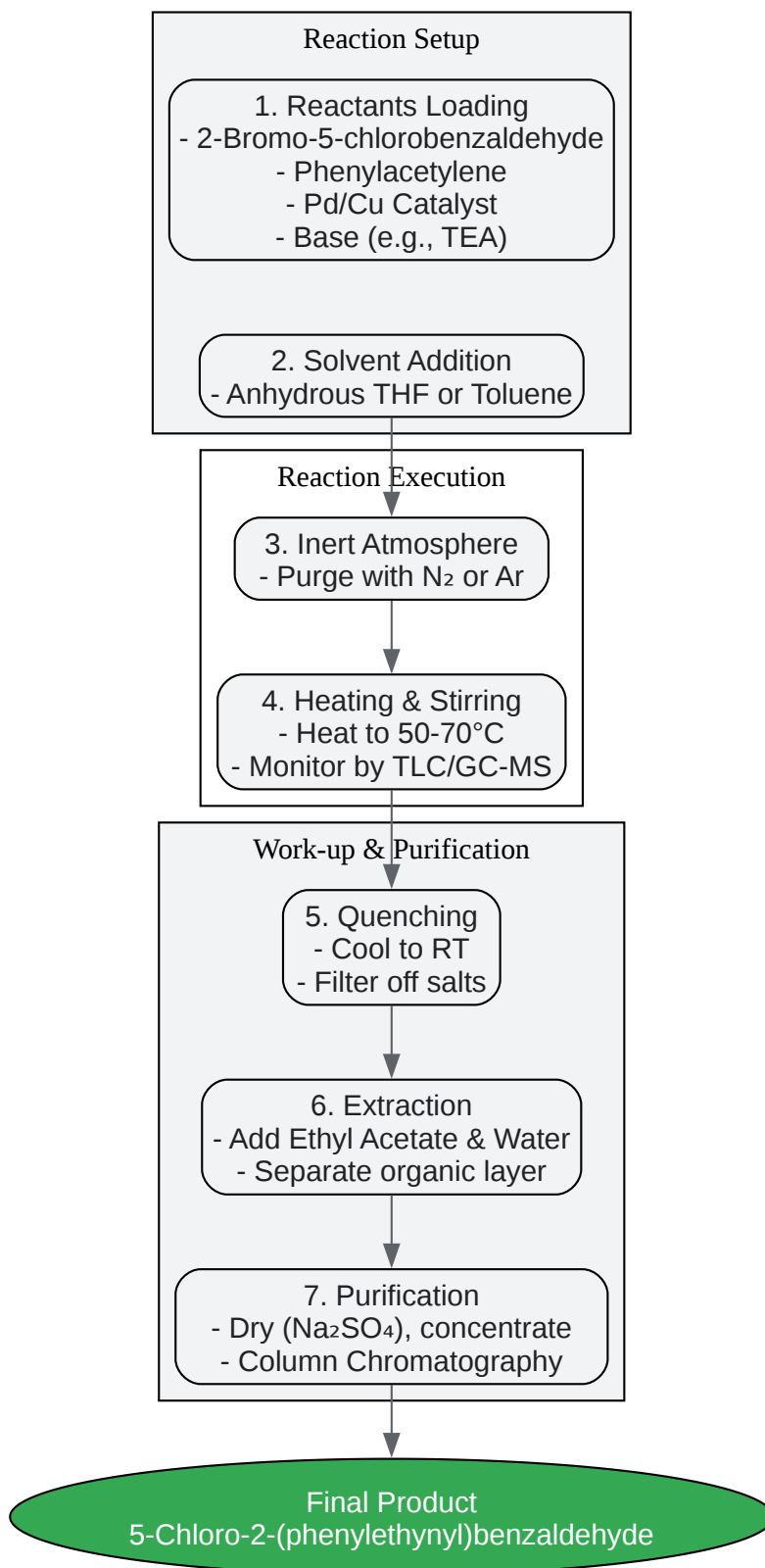
### Proposed Synthetic Pathway: Sonogashira Coupling

The chosen pathway involves the coupling of 2-bromo-5-chlorobenzaldehyde with phenylacetylene.

Causality Behind Experimental Choices:

- **Starting Materials:** 2-bromo-5-chlorobenzaldehyde is selected as the aryl halide partner. The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C2 position. Phenylacetylene is the readily available terminal alkyne.
- **Catalyst System:** A dual-catalyst system is employed. A palladium complex (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{PPh}_3)_2$ ) is the primary catalyst for the oxidative addition/reductive elimination cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the transmetalation step, thereby increasing reaction efficiency and allowing for milder reaction conditions.
- **Base and Solvent:** A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as a solvent and to neutralize the hydrogen halide byproduct generated during the reaction, preventing catalyst deactivation.

## Experimental Workflow Diagram



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Caption: Proposed workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

Materials:

- 2-Bromo-5-chlorobenzaldehyde (1.0 eq)
- Phenylacetylene (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ ) (0.03 eq)
- Copper(I) iodide ( $\text{CuI}$ ) (0.06 eq)
- Triethylamine (TEA) (3.0 eq)
- Anhydrous Toluene

Procedure:

- To a dry, oven-baked Schlenk flask, add 2-bromo-5-chlorobenzaldehyde,  $\text{PdCl}_2(\text{PPh}_3)_2$ , and  $\text{CuI}$ .
- Seal the flask, and alternate between vacuum and backfilling with inert gas (Nitrogen or Argon) three times.
- Under a positive pressure of inert gas, add anhydrous toluene followed by triethylamine via syringe.
- Add phenylacetylene dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to  $70^\circ\text{C}$  and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
- Cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the pad with additional ethyl acetate.

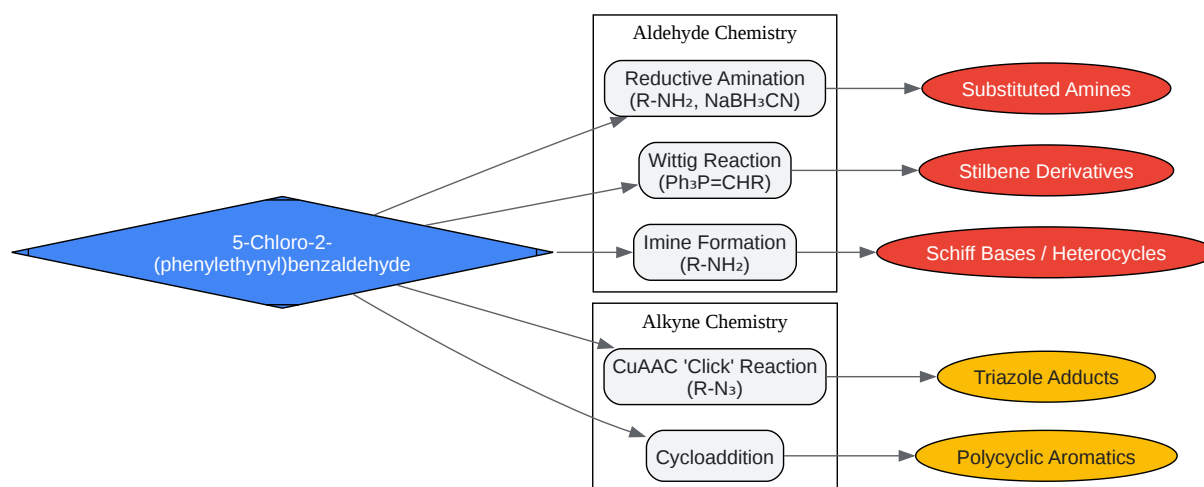
- Combine the organic filtrates and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **5-Chloro-2-(phenylethynyl)benzaldehyde**.

## Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in its capacity to generate diverse molecular libraries through subsequent reactions.

### Role as a Synthetic Intermediate

The aldehyde and alkyne functionalities allow for orthogonal chemical modifications, making it a powerful scaffold for building complex molecules.



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Caption: Potential reaction pathways for synthetic diversification.

## Utility in Medicinal Chemistry

- **Scaffold for Heterocycles:** The molecule is an ideal precursor for isoquinolines and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. Multicomponent reactions involving similar 2-(phenylethynyl)benzaldehydes are known to produce complex isoquinoline derivatives.<sup>[10]</sup>
- **Probing Structure-Activity Relationships (SAR):** The chloro-substituent provides a key modulation point. Synthesizing analogs with different halogens (F, Br) or other electron-withdrawing/donating groups at the 5-position can systematically probe electronic and steric effects on biological activity.

- Linker for Bioconjugation: Through "click chemistry," the alkyne can be used to attach the molecule to biomolecules (peptides, proteins, DNA) or to other small molecules to create PROTACs or dual-target drugs.

## Conclusion

**5-Chloro-2-(phenylethynyl)benzaldehyde** is a high-potential synthetic intermediate whose value is derived from the strategic combination of its reactive functional groups. While not a final therapeutic product itself, its robust and scalable synthesis via Sonogashira coupling, coupled with its versatility in subsequent chemical transformations, makes it an important tool for researchers. It provides a reliable starting point for the creation of diverse chemical libraries aimed at discovering next-generation therapeutics and advanced functional materials.

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